(S)-[(1-Phenylethyl)amino]acetic acid
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Overview
Description
(S)-[(1-Phenylethyl)amino]acetic acid is a derivative of the unnatural amino acid (S) phenyl glycine. It is related to compounds that have significant roles in methylation, detoxication, and antioxidation, and are useful in the pharmaceutical and food industries .
Synthesis Analysis
The synthesis of related amino acids has been reported, such as the synthesis of (S,S)-2-Amino-3-phenylbutyric acid from diethyl (R)-(1-phenylethyl)malonate, which was obtained by desulfurization of the adduct in the stereoselective Michael reaction of (R)-styryl p-tolyl sulfoxide with diethyl malonate . This process demonstrates the methods used to synthesize stereochemically pure amino acids, which could be analogous to the synthesis of (S)-[(1-Phenylethyl)amino]acetic acid.
Molecular Structure Analysis
The molecular structure of (S)-[(1-Phenylethyl)amino]acetic acid derivatives has been studied using X-ray diffraction. For example, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate includes an indole ring that is essentially planar and is stabilized by hydrogen bonds . This suggests that the molecular structure of (S)-[(1-Phenylethyl)amino]acetic acid would also exhibit specific geometric conformations and stabilization through intermolecular interactions.
Chemical Reactions Analysis
The reactivity of (S)-2-phenyl-2-(p-tolylsulfonylamino)acetic acid, a compound similar to (S)-[(1-Phenylethyl)amino]acetic acid, has been explored. It reacts with alkali metal hydroxides to form coordination polymers, such as lithium and sodium carboxylates, and dipotassium sulfonylamide acetate . These reactions demonstrate the potential for (S)-[(1-Phenylethyl)amino]acetic acid to engage in chemical reactions leading to the formation of complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-2-phenyl-2-(p-tolylsulfonylamino)acetic acid have been characterized, including the determination of pKa values in DMSO by cyclic voltammetry . The coordination polymers formed with lithium, sodium, and potassium exhibit interesting geometries, such as a tetracoordinated oxygen atom in a square planar geometry and metal-metal interactions . These findings provide insights into the physical and chemical properties that could be expected for (S)-[(1-Phenylethyl)amino]acetic acid.
Scientific Research Applications
1. Catalysis and Ligand Synthesis
- α-Phosphanyl Amino Acids Synthesis: The synthesis of α-phosphanyl amino acetic acids with a chiral N-substituent, such as (S)-[(1-phenylethyl)amino]acetic acid, was explored for potential applications in asymmetric catalysis. Despite their facile synthesis and potential as ligands, issues like sensitivity to hydrolysis and oxidation limited their direct use. However, they demonstrated potential in nickel-catalyzed oligomerization of ethylene, hinting at possible applications in asymmetric ligand synthesis (Lach et al., 2016).
2. Antioxidant and Enzyme Inhibition Studies
- Transition Metal Complexes: Amino acids like [1-(aminomethyl)cyclohexyl]acetic acid were used to create Schiff base ligands which, when reacted with metal ions, showed potential as antioxidants and enzyme inhibitors. Specifically, the zinc complex demonstrated significant inhibitory activity against xanthine oxidase, outperforming standard drugs, indicating a route for designing enzyme inhibitors (Ikram et al., 2015).
3. Corrosion Inhibition
- Amino Acids as Corrosion Inhibitors: Amino acids, including those related to (S)-[(1-phenylethyl)amino]acetic acid, were examined for their potential as corrosion inhibitors. The study explored their inhibitory effects in various phases and concluded that certain amino acids, like arginine, could serve as effective corrosion inhibitors. This understanding is vital for developing protective coatings and treatments in industrial applications (Kaya et al., 2016).
4. Chemical Synthesis and Reactivity Studies
- Transformation to Hydroxylamines: Research into transforming primary amines, including (S)-[(1-phenylethyl)amino]acetic acid, into N-monoalkylhydroxylamines was conducted, exploring the reactivity and potential applications of these compounds in chemical synthesis (Tokuyama et al., 2003).
- Chiral Cyclopalladated Compounds: The interaction of (S)-[(1-phenylethyl)amino]acetic acid with palladium compounds was studied, revealing insights into the synthesis of optically active cyclopalladated imine compounds. This research is critical for understanding catalytic processes and developing new materials (Albert et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-[[(1S)-1-phenylethyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(11-7-10(12)13)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEBVEWGRABHPU-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499840 |
Source
|
Record name | N-[(1S)-1-Phenylethyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-[(1-Phenylethyl)amino]acetic acid | |
CAS RN |
78397-14-5 |
Source
|
Record name | N-[(1S)-1-Phenylethyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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